N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide
Description
N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-11-15(17-9-5-6-10-18(17)22-14)12-25(16-7-3-4-8-16)20(26)19-21-13-24(2)23-19/h5-6,9-11,13,16H,3-4,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSIIQXVSIOHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN(C3CCCC3)C(=O)C4=NN(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often through Friedländer synthesis or other quinoline-forming reactions.
Coupling Reactions: The triazole and quinoline derivatives are then coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the triazole or quinoline rings.
Scientific Research Applications
N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide: shares similarities with other triazole and quinoline derivatives.
2-methylquinoline: A simpler quinoline derivative with different biological activities.
1,2,4-triazole derivatives: A broad class of compounds with diverse applications in medicine and industry.
Uniqueness
The uniqueness of this compound lies in its combined triazole and quinoline structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
